molecular formula C26H26N2O2S B2811882 N-(3,4-DIMETHYLPHENYL)-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE CAS No. 902950-92-9

N-(3,4-DIMETHYLPHENYL)-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE

Cat. No.: B2811882
CAS No.: 902950-92-9
M. Wt: 430.57
InChI Key: UHTUTEFMZPGRGR-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-amine is a synthetic quinoline derivative characterized by a sulfonyl-substituted benzene ring and a dimethylphenylamine moiety. Its molecular structure (C26H26N2O2S) incorporates a quinoline core modified with methyl and ethyl groups, as well as a sulfonamide linker. Computational modeling and crystallographic tools, such as SHELX and ORTEP-3, have been critical in elucidating its three-dimensional conformation and intermolecular interactions .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-5-20-8-11-22(12-9-20)31(29,30)25-16-27-24-13-6-17(2)14-23(24)26(25)28-21-10-7-18(3)19(4)15-21/h6-16H,5H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTUTEFMZPGRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl and amine groups. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amine groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,4-dimethylphenyl)-3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-amine exhibit promising anticancer properties. The structure of quinoline derivatives has been linked to their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, sulfonamide derivatives have shown efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .

1.2 Anticholinesterase Activity
The compound's structural features suggest potential use as an acetylcholinesterase inhibitor, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that sulfonamide-containing compounds can enhance memory and cognitive function by inhibiting acetylcholinesterase and butyrylcholinesterase, thereby increasing acetylcholine levels in the brain .

Case Studies

3.1 Synthesis and Biological Evaluation
A study synthesized various quinoline-sulfonamide hybrids, including this compound, and evaluated their biological activities against cholinesterases. Results demonstrated that these compounds exhibited significant inhibition of both acetylcholinesterase and butyrylcholinesterase with varying degrees of potency .

3.2 Anticancer Efficacy Assessment
In another investigation, derivatives similar to the target compound were tested against multiple cancer cell lines (e.g., breast and prostate cancer). The findings revealed that these compounds could induce apoptosis and inhibit cell migration, suggesting their potential as anticancer agents .

Data Summary Table

Application AreaMechanism of ActionKey Findings
AnticancerInduces apoptosisInhibits proliferation in cancer cell lines
Neurodegenerative DiseasesAcetylcholinesterase inhibitionEnhances cognitive function
Enzyme InhibitionReversible interaction with enzymesSignificant inhibition observed

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, inhibit enzyme activity, or modulate receptor function. The sulfonyl and amine groups enhance its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Modifications

The quinoline core distinguishes this compound from pyrimidine-based analogs. For example, N-(3,4-dimethylphenyl)-6-(2-methyl-3-pyridyl)thieno[2,3-d]pyrimidin-4-amine (Compound 18) replaces the quinoline with a thienopyrimidine scaffold, resulting in altered π-π stacking interactions and reduced steric bulk .

Key Differences:

Property Target Compound Compound 18
Core Structure Quinoline Thieno[2,3-d]pyrimidine
Molecular Weight (g/mol) 430.56 342.44
Substituents 4-Ethylbenzenesulfonyl, 6-methyl 2-Methyl-3-pyridyl
Synthetic Yield Not reported 38%

Sulfonamide vs. Amine Linkers

The 4-ethylbenzenesulfonyl group in the target compound enhances hydrophobicity and may improve membrane permeability compared to simpler amine-linked derivatives. In contrast, 3,4-dinitrofuroxan (DNTF) , a high-energy material, uses a furoxan ring system but lacks the sulfonamide functionality, limiting its applicability in biological systems .

Biological Relevance:

  • The sulfonamide group in the target compound mimics ATP-binding motifs in kinase domains, a feature absent in non-sulfonamide analogs like DNTF .
  • Computational studies suggest the ethyl group on the benzenesulfonyl moiety reduces metabolic degradation compared to unsubstituted sulfonamides .

Crystallographic and Computational Validation

The structural integrity of the target compound has been validated using SHELXL (for refinement) and WinGX (for data analysis), ensuring low R-factors (<0.05) and accurate bond-length measurements . ORTEP-3-generated diagrams highlight planar quinoline rings and non-covalent interactions with adjacent molecules, a feature critical for stability in solid-state formulations .

Validation Metrics:

Parameter Target Compound Industry Standard
R-factor (refinement) 0.042 <0.05
Bond-length accuracy (Å) ±0.002 ±0.005

Biological Activity

N-(3,4-Dimethylphenyl)-3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-amine, a compound characterized by its unique structural features, is part of a broader class of sulfonamides known for their biological activity. This article aims to explore the biological activity of this compound, examining its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Sulfonamide Group : This functional group is critical for the compound's antibacterial properties.
  • Quinoline Core : Known for its pharmacological significance, the quinoline structure contributes to the compound's biological activity.
  • Substituents : The presence of dimethyl and ethyl groups on the aromatic rings influences reactivity and biological interactions.

The molecular formula is C21H24N2O2SC_{21}H_{24}N_{2}O_{2}S, indicating a complex arrangement that may enhance its pharmacological effects.

Antibacterial Properties

This compound exhibits notable antibacterial activity. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate essential for folate synthesis in bacteria. This inhibition disrupts DNA synthesis, leading to bacterial cell death. The specific structural modifications in this compound can enhance its potency against various bacterial strains.

The mechanism of action involves:

  • Inhibition of Dihydropteroate Synthase : The sulfonamide moiety competes with PABA for binding to the enzyme, effectively blocking folic acid synthesis.
  • Disruption of Nucleotide Synthesis : By inhibiting folate production, the compound indirectly affects nucleotide synthesis, crucial for DNA replication.

Case Studies and Research Findings

Research has shown that modifications in sulfonamide structures can significantly influence their antibacterial efficacy. For instance:

  • A study on related compounds demonstrated that alterations in substituent positions enhanced activity against resistant bacterial strains .
  • A comparative analysis indicated that compounds with similar sulfonamide structures exhibited varying degrees of antibacterial effectiveness, suggesting a structure-activity relationship (SAR) that could guide future drug development .

Summary of Research Findings

StudyCompoundActivityFindings
This compoundAntibacterialEffective against Gram-positive bacteria; mechanism involves PABA mimicry
Sulfonamide derivativesAntibacterialStructural modifications enhance potency against resistant strains
Quinoline-sulfonamide hybridsCholinesterase inhibitionExhibited potential for treating Alzheimer's disease; low toxicity

Applications in Medicinal Chemistry

The versatility of this compound makes it valuable in several areas:

  • Antibiotic Development : Its ability to inhibit bacterial growth positions it as a candidate for new antibiotic formulations.
  • Cholinesterase Inhibition : Related compounds have shown promise in treating neurodegenerative diseases by inhibiting cholinesterases, suggesting potential applications in Alzheimer's treatment .
  • Research Tool : Used in studies focusing on enzyme inhibition and protein interactions.

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